1-[3-(4-chlorophenoxy)propyl]piperidine

Catalog No.
S5396783
CAS No.
M.F
C14H20ClNO
M. Wt
253.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-(4-chlorophenoxy)propyl]piperidine

Product Name

1-[3-(4-chlorophenoxy)propyl]piperidine

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]piperidine

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

InChI

InChI=1S/C14H20ClNO/c15-13-5-7-14(8-6-13)17-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2

InChI Key

CBCQAEIRNSCPRP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)Cl

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)Cl

The exact mass of the compound 1-[3-(4-chlorophenoxy)propyl]piperidine is 253.1233420 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-[3-(4-chlorophenoxy)propyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with a propyl group that is further substituted with a 4-chlorophenoxy moiety. This compound is recognized for its potential pharmacological applications, particularly as a ligand for histamine H3 receptors, which are implicated in various neurological functions and disorders. The structural formula can be represented as follows:

C13H18ClNO\text{C}_{13}\text{H}_{18}\text{Cl}\text{N}\text{O}

The molecular weight of 1-[3-(4-chlorophenoxy)propyl]piperidine is approximately 241.74 g/mol, and it exhibits distinct physicochemical properties that make it suitable for various synthetic and biological applications.

. One common method includes:

  • Formation of Sodium Salt: The reaction of 3-piperidinopropanol with sodium hydride in an aprotic polar solvent to form the sodium salt of 3-piperidinopropanol.
  • Alkylation: The sodium salt is then reacted with 3-(4-chlorophenyl)propyl mesylate, leading to the formation of 1-[3-(4-chlorophenoxy)propyl]piperidine.

This method allows for efficient synthesis while maintaining high purity levels necessary for pharmaceutical applications .

1-[3-(4-chlorophenoxy)propyl]piperidine exhibits significant biological activity primarily through its interaction with histamine H3 receptors. These receptors play a crucial role in regulating neurotransmitter release in the central nervous system, making this compound a candidate for research into treatments for conditions such as obesity, sleep disorders, and cognitive dysfunctions. Additionally, its structural similarity to other piperidine derivatives suggests potential activities in cardiovascular health and as calcium channel blockers .

The synthesis of 1-[3-(4-chlorophenoxy)propyl]piperidine can be achieved through various methods, including:

  • Alkylation Method: As described earlier, utilizing sodium hydride and mesylate derivatives.
  • Alternative Synthetic Routes: Other methods may involve different alkylating agents or solvents, but the core reaction remains consistent with the use of piperidinopropanol derivatives .

These methods are optimized to ensure high yields and purity suitable for pharmaceutical development.

1-[3-(4-chlorophenoxy)propyl]piperidine has several notable applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing more complex compounds that target various receptors.
  • Research Tool: Its role as a ligand for histamine H3 receptors makes it valuable in neuropharmacology research.
  • Potential Therapeutic Agent: Given its biological activity, it may be explored for treating neurological disorders and hypertension-related conditions.

Interaction studies involving 1-[3-(4-chlorophenoxy)propyl]piperidine primarily focus on its pharmacological effects on histamine H3 receptors and calcium channels. Research indicates that this compound can modulate neurotransmitter release, thereby influencing physiological responses related to cognition and appetite regulation. Further studies are needed to elucidate the precise mechanisms of action and potential side effects associated with its use .

Several compounds share structural similarities with 1-[3-(4-chlorophenoxy)propyl]piperidine, each exhibiting unique properties:

Compound NameStructure TypeNotable Activity
1-[3-(4-fluorophenoxy)propyl]piperidinePiperidine derivativeAntihypertensive
3-(4-Chlorophenoxy)piperidinePiperidine derivativeCalcium channel blocker
1-[3-(phenoxy)propyl]piperidinePiperidine derivativeAntihypertensive
4-[bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidinePiperidine derivativeAntihypertensive

Uniqueness

1-[3-(4-chlorophenoxy)propyl]piperidine is unique due to its specific substitution pattern that enhances its binding affinity to histamine H3 receptors while also exhibiting calcium channel blocking properties. This dual activity profile distinguishes it from other piperidine derivatives that may target only one receptor type or exhibit different pharmacological profiles .

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

253.1233420 g/mol

Monoisotopic Mass

253.1233420 g/mol

Heavy Atom Count

17

Dates

Last modified: 04-15-2024

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